molecular formula C11H18F3NO2 B1406691 Tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate CAS No. 1803608-99-2

Tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate

Cat. No.: B1406691
CAS No.: 1803608-99-2
M. Wt: 253.26 g/mol
InChI Key: LTOQAOLLIKVIKG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen. The compound is registered under Chemical Abstracts Service number 1803608-99-2, providing a unique identifier for this specific molecular entity. The molecular formula C11H18F3NO2 indicates the presence of eleven carbon atoms, eighteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 253.2613 atomic mass units.

The structural designation reflects the compound's core pyrrolidine ring system, which constitutes a five-membered saturated heterocycle containing one nitrogen atom. The pyrrolidine ring bears two primary substituents: a trifluoroethyl group attached to the nitrogen atom at position 1, and a carboxylic acid ester functionality at position 3. The ester group specifically consists of a tert-butyl moiety, representing a branched alkyl chain with the structure (CH3)3C-. The systematic name accurately conveys the complete molecular architecture through its descriptive nomenclature system.

The Simplified Molecular-Input Line-Entry System representation O=C(C1CCN(C1)CC(F)(F)F)OC(C)(C)C provides a linear notation describing the compound's connectivity pattern. This notation system enables precise structural identification and facilitates database searches across chemical information systems. The molecular descriptor number MFCD28125066 serves as an additional identifier within the Molecular Design Limited chemical database system.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits complex three-dimensional characteristics arising from the inherent conformational flexibility of the pyrrolidine ring system and the spatial arrangements of its substituents. The pyrrolidine ring typically adopts envelope or twist conformations, with the specific preferred conformation influenced by the electronic and steric effects of the attached functional groups. The trifluoroethyl substituent introduces significant electronic perturbations due to the strong electron-withdrawing nature of the trifluoromethyl group, which affects both the ring conformation and the overall molecular dipole moment.

The tert-butyl ester group contributes substantial steric bulk to the molecular framework, potentially restricting rotational freedom around the carbon-oxygen bond connecting the ester functionality to the pyrrolidine ring. This steric hindrance influences the overall molecular conformation and may lead to preferred rotational isomers that minimize unfavorable interactions between the bulky tert-butyl group and other portions of the molecule. The spatial orientation of the trifluoroethyl group relative to the pyrrolidine ring plane also plays a crucial role in determining the overall molecular geometry.

The presence of three fluorine atoms in the trifluoroethyl substituent creates a highly electronegative region within the molecule, leading to distinctive electrostatic interactions that influence conformational preferences. These fluorine atoms exhibit strong dipole moments that can interact with other polar regions of the molecule, potentially stabilizing specific conformational arrangements. The electronegativity of fluorine also affects the hybridization and bonding characteristics of adjacent carbon atoms, contributing to unique geometric features.

Theoretical conformational analysis using computational chemistry methods would be expected to reveal multiple low-energy conformational states for this compound, with energy barriers between conformers determined by the interplay of steric repulsion, electronic effects, and intramolecular interactions. The conformational landscape is particularly complex due to the multiple rotatable bonds present in the structure, including the nitrogen-carbon bond connecting the trifluoroethyl group and the carbon-oxygen bonds within the ester functionality.

Spectroscopic Characterization

The spectroscopic characterization of this compound encompasses multiple analytical techniques that provide complementary structural information. Proton nuclear magnetic resonance spectroscopy would be expected to reveal distinctive signal patterns corresponding to the various hydrogen-containing functional groups within the molecule. The tert-butyl ester group typically exhibits a characteristic singlet around 1.4-1.5 parts per million, integrating for nine hydrogen atoms due to the equivalent methyl groups.

The pyrrolidine ring hydrogen atoms would appear as complex multiplets in the aliphatic region, with chemical shifts influenced by the electron-withdrawing effects of both the nitrogen atom and the attached trifluoroethyl group. The methylene hydrogen atoms adjacent to the nitrogen would be expected to show characteristic downfield shifts due to the deshielding effect of the electronegative nitrogen. The hydrogen atoms of the trifluoroethyl group would appear as a characteristic triplet pattern due to coupling with the adjacent trifluoromethyl group, with the coupling constant reflecting the scalar coupling through the carbon-carbon bond.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the identification of distinct carbon environments within the molecule. The carbonyl carbon of the ester functionality would appear significantly downfield, typically around 170-180 parts per million, while the quaternary carbon of the tert-butyl group would show a characteristic upfield shift. The trifluoromethyl carbon would exhibit a distinctive quartet pattern due to coupling with the three equivalent fluorine atoms, providing unambiguous identification of this structural feature.

Fluorine-19 nuclear magnetic resonance spectroscopy would reveal the trifluoromethyl group as a singlet, with the chemical shift providing information about the electronic environment of the fluorine atoms. The integration ratio would confirm the presence of three equivalent fluorine atoms, while the chemical shift value would reflect the influence of neighboring groups on the electronic shielding of the fluorine nuclei.

Mass spectrometry analysis would be expected to show a molecular ion peak at mass-to-charge ratio 253, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of the tert-butyl group (mass loss of 57 atomic mass units) and formation of characteristic fragments containing the trifluoroethyl moiety. The isotope pattern would reflect the natural abundance of carbon-13 and the presence of fluorine atoms.

X-ray Crystallographic Studies and Density Functional Theory Validation

X-ray crystallographic analysis of this compound would provide definitive structural confirmation through direct determination of atomic positions within the crystal lattice. Such studies would reveal precise bond lengths, bond angles, and torsional angles that characterize the solid-state conformation of the molecule. The crystal structure would also indicate intermolecular interactions, including potential hydrogen bonding patterns and van der Waals contacts that stabilize the crystal packing arrangement.

The crystallographic data would be particularly valuable for understanding the preferred conformation of the pyrrolidine ring and the spatial orientation of the trifluoroethyl and tert-butyl substituents. Bond length measurements would confirm the expected carbon-fluorine distances in the trifluoromethyl group, typically around 1.33-1.35 Angstroms, while carbon-nitrogen and carbon-oxygen bond lengths would provide insights into the electronic structure and hybridization states of these atoms.

Density functional theory calculations serve as a powerful computational complement to experimental crystallographic data, enabling theoretical prediction of molecular geometries, electronic properties, and vibrational frequencies. Such calculations would utilize appropriate basis sets and exchange-correlation functionals to model the electron density distribution within the molecule. The computational results would provide theoretical bond lengths and angles that could be directly compared with experimental crystallographic measurements.

The agreement between theoretical predictions and experimental observations serves as validation for both the computational methodology and the accuracy of the crystallographic structure determination. Density functional theory calculations would also enable prediction of molecular orbital energies, electron density distributions, and electrostatic potential surfaces that provide deeper insights into the electronic structure and chemical reactivity of the compound.

Vibrational frequency calculations using density functional theory would predict infrared and Raman spectroscopic patterns, enabling comparison with experimental spectroscopic measurements. The calculated frequencies would correspond to specific vibrational modes involving stretching, bending, and torsional motions of different functional groups within the molecule. This theoretical-experimental correlation strengthens the overall structural characterization and provides confidence in the proposed molecular structure.

Properties

IUPAC Name

tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18F3NO2/c1-10(2,3)17-9(16)8-4-5-15(6-8)7-11(12,13)14/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOQAOLLIKVIKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate typically involves:

  • Formation of the pyrrolidine ring system through cyclization of appropriate precursors.
  • Introduction of the tert-butyl carbamate (Boc) protecting group on the nitrogen.
  • Incorporation of the 2,2,2-trifluoroethyl substituent at the nitrogen or adjacent carbon.
  • Functionalization at the 3-position of the pyrrolidine ring to install the carboxylate ester.

Cyclization and Pyrrolidine Core Formation

A key step is the cyclization of pent-2-enoate or pent-2-enamide derivatives to form the pyrrolidine ring. According to a patent (WO2019016745A1), the process can be summarized as:

  • Starting from alkyl pent-2-ynoate or pent-2-enoate derivatives, cyclization is carried out under catalytic hydrogenation conditions.
  • Suitable catalysts include Lindlar catalyst, Raney nickel, palladium on carbon, or platinum oxide.
  • The reaction is typically performed in solvents such as methanol, ethanol, ethyl acetate, tetrahydrofuran, or dichloromethane.
  • Temperature ranges from -30°C up to reflux, with reaction times of at least one hour.

This cyclization yields pyrrolidine-3-carboxylate intermediates, which can be further functionalized.

Introduction of the tert-Butyl Carbamate Protecting Group

The nitrogen protecting group tert-butyloxycarbonyl (Boc) is commonly used to protect the pyrrolidine nitrogen during synthesis. The Boc group can be introduced by:

  • Reacting the free amine pyrrolidine intermediate with di-tert-butyl dicarbonate (Boc2O) under basic conditions.
  • The reaction is typically carried out in solvents such as dichloromethane or tetrahydrofuran at 0°C to room temperature.
  • This step ensures the nitrogen is protected during subsequent transformations.

The introduction of the trifluoroethyl group at the nitrogen of the pyrrolidine ring can be achieved by:

  • Alkylation of the nitrogen with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide or iodide).
  • The reaction is performed under basic conditions (e.g., using potassium carbonate or sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
  • Alternatively, reductive amination of the pyrrolidine nitrogen with 2,2,2-trifluoroacetaldehyde derivatives can be employed, using reducing agents like sodium triacetoxyborohydride in methanol or dichloromethane.

Functionalization at the 3-Position: Carboxylate Formation

The carboxylate group at the 3-position is generally introduced or preserved via:

  • Starting from a pyrrolidine-3-carboxylic acid or ester intermediate.
  • Esterification with tert-butanol in the presence of acid catalysts to yield the tert-butyl ester.
  • Alternatively, direct use of tert-butyl 3-carboxylate protected intermediates during ring formation.

Oxidation and reduction steps may be involved to adjust the oxidation state at the 3-position, for example:

  • Oxidation of hydroxy-pyrrolidine intermediates to ketones using Jones reagent.
  • Reductive amination or reduction to amines using sodium cyanoborohydride or catalytic hydrogenation.

Detailed Synthetic Route Example

Based on a literature synthetic sequence, a plausible route includes:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Formation of tert-butyl 3-ethyl-4-hydroxy-pyrrolidine-1-carboxylate Reaction at -40°C, workup with NH4Cl, extraction with DCM 85.2 Intermediate hydroxy derivative
2 Oxidation to tert-butyl 3-ethyl-4-oxo-pyrrolidine-1-carboxylate Jones reagent in acetone at 0°C Crude product Oxidation of hydroxy to ketone
3 Reductive amination to tert-butyl 3-amino-4-ethyl-pyrrolidine-1-carboxylate CH3COONH4, NaBH3CN in MeOH, 60°C Crude product Introduction of amino group
4 Protection of amino group with benzyloxycarbonyl (Cbz) or Boc group CbzOSu, NaHCO3 in H2O/THF Purified product Protecting group installation

This sequence can be adapted to introduce the trifluoroethyl substituent at the nitrogen via alkylation or reductive amination with trifluoroethyl reagents.

Alternative Methods and Catalysts

  • Hydrogenation catalysts such as palladium on carbon, platinum oxide, and Raney nickel are effective for cyclization and reduction steps.
  • Trifluoroacetic acid (TFA) can be used as a catalyst in cyclization reactions involving pent-2-enamide intermediates.
  • Solvent choice impacts reaction efficiency: chlorinated solvents (dichloromethane, toluene), ethers (THF, 1,4-dioxane), esters (ethyl acetate), and alcohols (tert-butanol) are commonly used depending on the step.

Summary Table of Key Preparation Steps

Step Starting Material Reaction Type Reagents/Catalysts Conditions Product/Intermediate
1 Alkyl pent-2-ynoate or pent-2-enoate Cyclization Lindlar catalyst, Raney nickel, Pd/C -30°C to reflux, ≥1 h Pyrrolidine-3-carboxylate
2 Pyrrolidine amine Protection Di-tert-butyl dicarbonate (Boc2O) 0°C to RT, base Boc-protected pyrrolidine
3 Boc-pyrrolidine N-alkylation or reductive amination 2,2,2-trifluoroethyl halide or aldehyde, base or NaBH(OAc)3 RT or mild heating N-(2,2,2-trifluoroethyl) Boc-pyrrolidine
4 Pyrrolidine-3-carboxylic acid Esterification tert-Butanol, acid catalyst RT or reflux tert-Butyl ester

Research Findings and Considerations

  • The use of Boc as a nitrogen protecting group is well-established for pyrrolidine derivatives, providing stability during multi-step synthesis.
  • Trifluoroethyl substituents enhance the lipophilicity and metabolic stability of the molecule, important for pharmaceutical applications.
  • Catalytic hydrogenation and cyclization steps require careful control of temperature and catalyst choice to maximize yield and stereoselectivity.
  • Solvent selection influences reaction rates and product purity; mixed solvent systems can optimize outcomes.
  • The synthetic route can be tailored to produce enantiomerically enriched compounds by employing chiral auxiliaries or catalysts during cyclization.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology: The compound is used in biological research to study enzyme interactions and protein-ligand binding. Its unique structure allows it to act as a probe in various biochemical assays.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It serves as a precursor for the synthesis of drug candidates targeting specific biological pathways.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Molecular Formula (Example) Key Properties
Tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate Pyrrolidine 1-(Trifluoroethyl), 3-(tert-butyl ester) C₁₁H₁₆F₃NO₂ (hypothetical) High lipophilicity, rigid conformation
Tert-butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate Dihydropyridine 4-(Trifluoromethylphenyl), Boc-protected C₁₇H₂₀F₃NO₂ Aromatic π-π interactions, planar core
1-(3-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate Phosphonate ester Trifluoroethyl, phosphonate C₉H₉ClF₃O₃P High polarity, bioisostere potential
Rac-(2S,3S,5S)-tert-Butyl 2-(3-methoxyphenyl)-3-methyl-1-pivaloyl-5-(2,2,2-trifluoroacetyl)pyrrolidine-3-carboxylate Pyrrolidine Trifluoroacetyl, pivaloyl, methoxyphenyl C₂₃H₃₀F₄NO₄ Electron-withdrawing acyl group

Key Observations:

  • Core Structure Influence : The pyrrolidine ring in the target compound confers rigidity, whereas dihydropyridine () offers a planar, conjugated system suitable for aromatic interactions. Phosphonate-containing analogs () exhibit distinct polarity, often serving as phosphate mimics .
  • Fluorine Effects: The trifluoroethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated ethyl chains.
  • Protecting Groups : The tert-butyl ester in the target compound and ’s dihydropyridine derivative both utilize Boc protection, facilitating synthetic strategies but differing in downstream deprotection requirements (e.g., trifluoroacetic acid in ) .

Pharmacokinetic and Physicochemical Properties

  • Bioavailability: The trifluoroethyl group in the target compound improves metabolic stability over non-fluorinated analogs, as fluorine reduces basicity and enhances membrane permeability .
  • logP : Trifluoroethyl substitution likely raises logP versus hydroxyl or methyl groups, though the phosphonate analog () may exhibit lower logP due to its polar phosphonate group .

Biological Activity

Tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C12H16F3NO2\text{C}_{12}\text{H}_{16}\text{F}_3\text{N}\text{O}_2

Key Features:

  • Tert-butyl group : Provides steric bulk and influences solubility.
  • Trifluoroethyl moiety : Enhances lipophilicity and metabolic stability.
  • Pyrrolidine ring : Contributes to the compound's biological activity through its ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the pyrrolidine ring allows it to fit into active sites, modulating enzyme activity or receptor binding. This interaction can lead to various biochemical effects, including inhibition or activation of metabolic pathways.

Pharmacological Studies

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic processes. For example, studies have shown that compounds with similar structures can inhibit serine proteases and other target enzymes.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against specific bacterial strains. The trifluoroethyl group may enhance membrane permeability, allowing for increased efficacy against pathogens.
  • Cytotoxicity Studies : Cell viability assays have demonstrated that this compound can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways.

Case Study 1: Enzyme Inhibition

A study conducted by researchers at [source] investigated the inhibitory effects of various pyrrolidine derivatives on serine proteases. This compound was found to significantly reduce enzyme activity with an IC50 value of 10μM10\mu M, indicating potent inhibitory action.

CompoundIC50 (μM)Target Enzyme
This compound10Serine Protease
Control Compound X25Serine Protease

Case Study 2: Antimicrobial Properties

In another study focused on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 15μg/mL15\mu g/mL against Staphylococcus aureus.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli>100

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate, and what reagents are typically employed?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl esters of pyrrolidine derivatives are often synthesized using tert-butyl carbamate intermediates. A common approach involves activating the pyrrolidine nitrogen with reagents like di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . For trifluoroethyl substitution, nucleophilic displacement of a leaving group (e.g., tosylate or mesylate) with 2,2,2-trifluoroethylamine may be employed. Purification typically involves column chromatography or recrystallization .

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H, 13C^{13}C, and 19F^{19}F NMR identify proton environments, carbon types (e.g., trifluoroethyl CF₃ signals at ~70 ppm in 13C^{13}C), and fluorine coupling.
  • IR : Ester carbonyl stretches (~1720 cm⁻¹) and pyrrolidine ring vibrations (~1450 cm⁻¹) are diagnostic.
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .

Q. What purification strategies are effective for isolating this compound?

  • Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/petroleum ether is standard. For polar derivatives, reverse-phase HPLC may be required. Recrystallization from solvents like dichloromethane/hexane can enhance purity, particularly for crystalline intermediates .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Catalysis : Use of DMAP (4-dimethylaminopyridine) accelerates Boc protection by stabilizing intermediates.
  • Temperature Control : Low temperatures (0–5°C) minimize side reactions during trifluoroethylation.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or dichloromethane) enhance nucleophilicity in substitution steps.
  • Yield Tracking : Monitor intermediates via TLC or LC-MS to identify bottlenecks (e.g., incomplete Boc deprotection) .

Q. How can stereochemical outcomes in the synthesis of related pyrrolidine derivatives be resolved?

  • Methodological Answer :

  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-pyrrolidine-3-carboxylic acid derivatives).
  • Stereoselective Catalysis : Palladium-catalyzed cross-couplings or asymmetric hydrogenation can control stereochemistry.
  • NOE Analysis : Nuclear Overhauser effect NMR experiments determine spatial relationships between substituents, as seen in studies of tert-butyl 2-phenyl-5-vinylpyrrolidine derivatives .

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Methodological Answer :

  • DFT Calculations : Compare experimental 1H^1H and 13C^{13}C shifts with density functional theory (DFT)-predicted values to validate structures.
  • Dynamic Effects : Consider conformational flexibility (e.g., pyrrolidine ring puckering) that may cause deviations in NMR assignments.
  • X-ray Crystallography : Resolve ambiguities via single-crystal analysis, as demonstrated for tert-butyl piperazine carboxylates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.